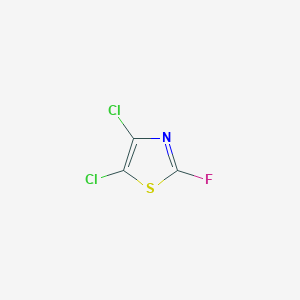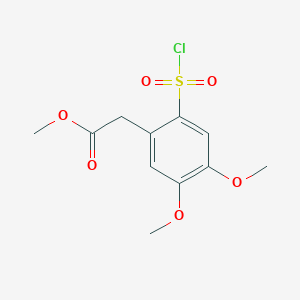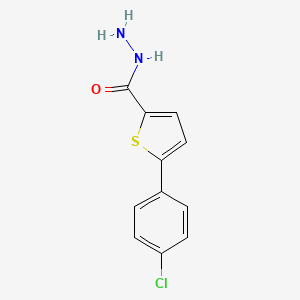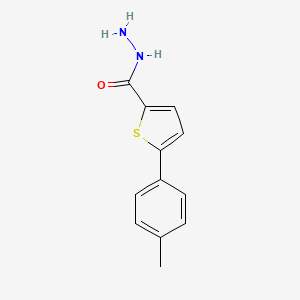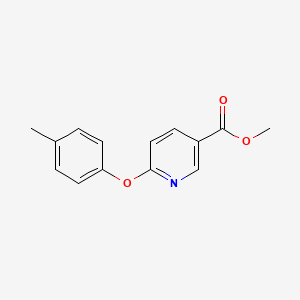![molecular formula C8H5FN2O B6308839 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190309-82-0](/img/structure/B6308839.png)
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound with a pyrrolopyridine core. Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyridine core with a fluorine atom at the 4-position and a carbaldehyde group at the 3-position . The exact molecular structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Kinase Inhibitor Design
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a critical role in the design of kinase inhibitors. Its structural versatility allows for multiple binding modes with kinase targets, offering advantages in inhibitor activity, physical properties, and synthetic flexibility. This has led to its inclusion in various patents and research focusing on enhancing the potency and selectivity of kinase inhibitors (Wenglowsky, 2013).
Metallation of Heteroaromatic Compounds
The compound is also significant in the metallation of π-deficient heteroaromatic compounds. Studies have shown its utility in achieving high regioselectivity in the lithiation of fluoropyridines, which further enables the synthesis of various substituted pyridines. This process highlights its importance in the development of novel organic synthesis methodologies (Marsais & Quéguiner, 1983).
Environmental and Biological Stability of Fluoropolymers
Research has also focused on the environmental and biological stability of fluoropolymers, with this compound derivatives being a point of interest due to their negligible residual monomer and low to no leachable content. This makes them ideal for applications requiring high stability and low bioavailability, such as in medical implants (Henry et al., 2018).
Optical Properties in Dyes and Sensors
The optical properties of compounds derived from this compound are crucial for applications in dyes, sensors, and imaging. Its derivatives, such as diketopyrrolopyrroles, exhibit significant utility in high-quality pigments and solar cells due to their excellent stability and fluorescence properties (Grzybowski & Gryko, 2015).
Direcciones Futuras
The future directions for research on 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could include further studies on its synthesis, reactivity, and biological activity. Given the reported activities of related pyrrolopyridine derivatives, it could be interesting to explore the potential of this compound as a therapeutic agent, particularly in the context of cancer therapy .
Mecanismo De Acción
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The activated FGFRs trigger several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of these pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
It’s structurally similar to 1H-pyrrolo[2,3-b]pyridine derivatives, which have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, these compounds significantly inhibited the migration and invasion of 4T1 cells . It’s plausible that 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde may have similar cellular effects due to its structural similarity.
Molecular Mechanism
Based on the known activities of similar compounds, it may exert its effects at the molecular level through interactions with FGFRs . Upon binding to these receptors, it could potentially influence downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Propiedades
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIRVIJUGMNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









